molecular formula C28H32Cl2N4O3 B174883 ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate (dihydrochloride) CAS No. 163521-09-3

ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate (dihydrochloride)

Cat. No.: B174883
CAS No.: 163521-09-3
M. Wt: 543.5 g/mol
InChI Key: IUIWYNHWHWFSDU-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate (dihydrochloride) is a chemical compound with the CAS Number: 163521-09-3 . It has a molecular weight of 543.49 . The IUPAC name for this compound is ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C28H30N4O3.2ClH/c1-2-34-28(33)27-17-22-16-23(7-9-26(22)35-27)32-13-11-31(12-14-32)10-4-3-5-21-19-30-25-8-6-20(18-29)15-24(21)25;;/h6-9,15-17,19,30H,2-5,10-14H2,1H3;2*1H . The molecular formula is C28H30N4O3 .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties One study focuses on improving the synthetic method for creating this compound, which involves the synthesis of key intermediates such as 5-piperazinyl-benzofuran-2-carboxylate hydrochloride and 3-(4'-chlorobutyryl)-5-cyano-indole. The improved process achieves an overall yield of 60.39%, a significant enhancement over previous methods, emphasizing the efficiency and effectiveness of the new synthetic route (Shi Jian-me, 2015). Additionally, the scale-up synthesis of the antidepressant drug Vilazodone, which utilizes this compound as a key intermediate, has been developed, showcasing its importance in the synthesis of pharmacologically important molecules (Bin Hu, Q. Song, & Yungen Xu, 2012).

Biological Screening and Pharmacological Potential The compound has also been evaluated for its biological activity, particularly in the context of Mycobacterium tuberculosis DNA GyrB inhibition. A study detailed the synthesis and biological screening of derivatives for antimycobacterial activity, demonstrating the potential of this scaffold in developing new antitubercular agents (K. Reddy et al., 2014). Another significant aspect of research is the exploration of this compound’s derivatives as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors, highlighting its significance in the development of new therapeutic agents for mood disorders (T. Heinrich et al., 2004).

Safety and Hazards

The safety information available indicates that the compound has a GHS07 pictogram and a signal word "Warning" . The hazard statements and precautionary statements are not provided in the search results.

Properties

IUPAC Name

ethyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3.2ClH/c1-2-34-28(33)27-17-22-16-23(7-9-26(22)35-27)32-13-11-31(12-14-32)10-4-3-5-21-19-30-25-8-6-20(18-29)15-24(21)25;;/h6-9,15-17,19,30H,2-5,10-14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIWYNHWHWFSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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